molecular formula C9H11N3O B13475899 2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}ethan-1-amine

2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}ethan-1-amine

Cat. No.: B13475899
M. Wt: 177.20 g/mol
InChI Key: GWXPLCLNABPCAD-UHFFFAOYSA-N
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Description

2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}ethan-1-amine is a chemical compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a pyrrolopyridine core linked to an ethanamine moiety through an ether linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}ethan-1-amine typically involves the reaction of 5-hydroxy-7-azaindole with an appropriate alkylating agent. One common method includes the use of methyl 2,4-difluorobenzoate as the alkylating agent in the presence of a base such as potassium phosphate and a solvent like diethylene glycol dimethyl ether. The reaction is carried out at elevated temperatures, around 110°C, for 24 hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanamine moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted ethanamine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}ethan-1-amine involves its interaction with molecular targets such as fibroblast growth factor receptors. By binding to these receptors, the compound inhibits their activity, leading to the suppression of downstream signaling pathways involved in cell proliferation and survival . This inhibition can induce apoptosis in cancer cells and reduce their migration and invasion capabilities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}ethan-1-amine is unique due to its specific substitution pattern and the presence of the ethanamine moiety, which imparts distinct biological activities and potential therapeutic applications. Its ability to inhibit fibroblast growth factor receptors sets it apart from other similar compounds .

Properties

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

IUPAC Name

2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)ethanamine

InChI

InChI=1S/C9H11N3O/c10-2-4-13-8-5-7-1-3-11-9(7)12-6-8/h1,3,5-6H,2,4,10H2,(H,11,12)

InChI Key

GWXPLCLNABPCAD-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=NC=C(C=C21)OCCN

Origin of Product

United States

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